![molecular formula C7H12OS B13274644 2-Ethylthiolane-2-carbaldehyde](/img/structure/B13274644.png)
2-Ethylthiolane-2-carbaldehyde
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Overview
Description
2-Ethylthiolane-2-carbaldehyde is an organic compound that belongs to the class of thiolanes, which are sulfur-containing heterocyclic compounds. This compound is characterized by a five-membered ring structure with a sulfur atom and an aldehyde functional group. The presence of the sulfur atom imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylthiolane-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-ethyl-1,3-propanedithiol with formaldehyde under acidic conditions to form the thiolane ring, followed by oxidation to introduce the aldehyde group. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Ethylthiolane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfur atom in the thiolane ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed:
Oxidation: 2-Ethylthiolane-2-carboxylic acid.
Reduction: 2-Ethylthiolane-2-methanol.
Substitution: Various substituted thiolane derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethylthiolane-2-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex sulfur-containing heterocycles and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Ethylthiolane-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The sulfur atom in the thiolane ring can also participate in redox reactions, affecting cellular redox balance and signaling pathways. These interactions can lead to various biological effects, including antimicrobial activity and modulation of enzyme function.
Comparison with Similar Compounds
2-Methylthiolane-2-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
2-Propylthiolane-2-carbaldehyde: Similar structure but with a propyl group instead of an ethyl group.
2-Butylthiolane-2-carbaldehyde: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness: 2-Ethylthiolane-2-carbaldehyde is unique due to the presence of the ethyl group, which can influence its reactivity and biological activity
Biological Activity
2-Ethylthiolane-2-carbaldehyde is an organic compound classified as a thiolane, characterized by a five-membered ring structure containing a sulfur atom and an aldehyde functional group. Its unique chemical properties render it a subject of interest in various fields, particularly in biological research due to its potential antimicrobial and antifungal activities.
- Molecular Formula : C7H12OS
- Molecular Weight : 144.24 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CCC1(CCCS1)C=O
Property | Value |
---|---|
Molecular Formula | C7H12OS |
Molecular Weight | 144.24 g/mol |
IUPAC Name | This compound |
InChI Key | QWXMVOUFHNKXER-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites on proteins and enzymes due to its aldehyde group. This interaction can lead to the formation of covalent bonds, potentially inhibiting enzyme activity. Additionally, the sulfur atom in the thiolane ring can participate in redox reactions, influencing cellular redox balance and signaling pathways, which may contribute to its biological effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing efficacy in inhibiting growth. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal activity against several fungal species. Studies suggest that it may inhibit fungal growth by affecting cell wall synthesis and disrupting cellular integrity.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on the antibacterial properties of various thiolanes, including this compound, revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating its potential as a natural antimicrobial agent .
- Fungal Inhibition : Another investigation focused on the antifungal properties of this compound against Candida albicans and Aspergillus niger. Results indicated that this compound significantly reduced fungal viability in vitro, suggesting its potential application in treating fungal infections .
- Cell Viability Studies : In vitro studies assessing the cytotoxic effects of this compound on mammalian cell lines showed that at lower concentrations, it did not adversely affect cell viability, indicating a favorable safety profile for potential therapeutic use .
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with similar compounds such as:
- 2-Methylthiolane-2-carbaldehyde : Exhibits lower antimicrobial activity compared to its ethyl counterpart due to steric hindrance.
- 2-Propylthiolane-2-carbaldehyde : Shows comparable antifungal activity but with different efficacy profiles against specific bacterial strains.
Properties
Molecular Formula |
C7H12OS |
---|---|
Molecular Weight |
144.24 g/mol |
IUPAC Name |
2-ethylthiolane-2-carbaldehyde |
InChI |
InChI=1S/C7H12OS/c1-2-7(6-8)4-3-5-9-7/h6H,2-5H2,1H3 |
InChI Key |
QWXMVOUFHNKXER-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCS1)C=O |
Origin of Product |
United States |
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